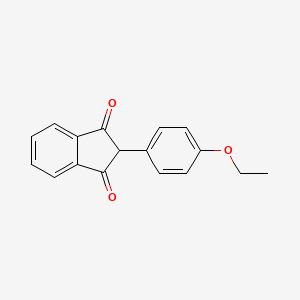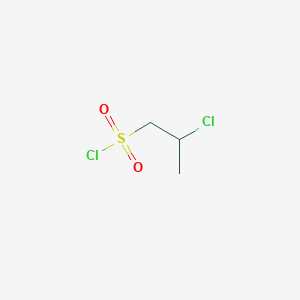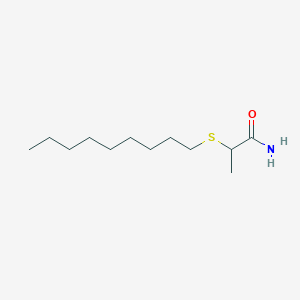![molecular formula C19H25ClN2O2 B11712615 N-{[2-(chloroacetyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl}cyclohexanecarboxamide](/img/structure/B11712615.png)
N-{[2-(chloroacetyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl}cyclohexanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[2-(2-CHLOROACETYL)-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL]METHYL}CYCLOHEXANECARBOXAMIDE is a complex organic compound with a molecular formula of C19H25ClN2O2 This compound is notable for its unique structure, which includes a chloroacetyl group, a tetrahydroisoquinoline moiety, and a cyclohexanecarboxamide group
準備方法
The synthesis of N-{[2-(2-CHLOROACETYL)-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL]METHYL}CYCLOHEXANECARBOXAMIDE typically involves multiple steps:
N-Chloroacetylation of Aminoalcohols: This step involves the reaction of aminoalcohols with chloroacetyl chloride in the presence of a phosphate buffer.
Formation of Tetrahydroisoquinoline Moiety: The tetrahydroisoquinoline moiety is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Coupling with Cyclohexanecarboxamide: The final step involves coupling the chloroacetylated tetrahydroisoquinoline with cyclohexanecarboxamide under controlled conditions to form the desired compound.
化学反応の分析
N-{[2-(2-CHLOROACETYL)-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL]METHYL}CYCLOHEXANECARBOXAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding acids and amines.
Common reagents used in these reactions include chloroacetyl chloride, phosphate buffer, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
N-{[2-(2-CHLOROACETYL)-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL]METHYL}CYCLOHEXANECARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
作用機序
The mechanism of action of N-{[2-(2-CHLOROACETYL)-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL]METHYL}CYCLOHEXANECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of their activity. The tetrahydroisoquinoline moiety may also interact with various biological pathways, contributing to the compound’s overall effects.
類似化合物との比較
N-{[2-(2-CHLOROACETYL)-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL]METHYL}CYCLOHEXANECARBOXAMIDE can be compared with other similar compounds, such as:
N-(2,6-Dimethylphenyl)chloroacetamide: This compound is a nonsteroidal anti-inflammatory drug with similar chloroacetyl functionality.
Cyanoacetamides: These compounds are used as precursors in the synthesis of various heterocyclic compounds and have similar reactivity.
Chloroacetanilides: These are important synthetic herbicides with similar chloroacetyl groups.
特性
分子式 |
C19H25ClN2O2 |
|---|---|
分子量 |
348.9 g/mol |
IUPAC名 |
N-[[2-(2-chloroacetyl)-3,4-dihydro-1H-isoquinolin-1-yl]methyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C19H25ClN2O2/c20-12-18(23)22-11-10-14-6-4-5-9-16(14)17(22)13-21-19(24)15-7-2-1-3-8-15/h4-6,9,15,17H,1-3,7-8,10-13H2,(H,21,24) |
InChIキー |
UCJWLIDMRLKKDY-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)C(=O)NCC2C3=CC=CC=C3CCN2C(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(E)-{2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-4,6-dibromophenol](/img/structure/B11712539.png)

![8-hydrazinyl-1,3-dimethyl-7-[2-(phenylamino)ethyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11712549.png)


![3,4-dichloro-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11712577.png)
![3-[(3,3,3-Trifluoropropoxy)methyl]aniline](/img/structure/B11712584.png)

![1,3-dimethyl-2-[(E)-2-phenylethenyl]-1H-3,1-benzimidazol-3-ium](/img/structure/B11712597.png)

![2-(4-nitrophenyl)-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B11712609.png)


